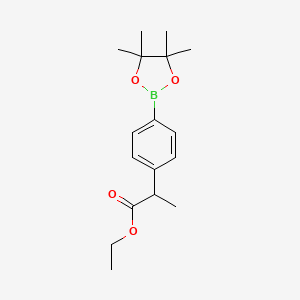

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Overview

Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and pinacol boronate ester.

Borylation Reaction: The borylation of 4-bromoacetophenone with pinacol boronate ester is carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

Esterification: The resulting boronic ester is then subjected to esterification with ethyl 2-bromopropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic ester group.

Alcohols: Formed via reduction of the ester group.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is widely used as a reagent in the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals and natural products.

Biology

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial in the development of molecules with therapeutic properties.

Medicine

In medicinal chemistry, this compound is employed in the synthesis of various drug molecules. Its versatility in forming stable carbon-carbon bonds allows for the creation of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its ability to undergo cross-coupling reactions makes it a key component in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent, used in similar cross-coupling reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

Uniqueness

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. The presence of the boronic ester group allows for efficient cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.139 g/mol

- CAS Number : 269409-99-6

- IUPAC Name : this compound

The compound features a boron-containing dioxaborolane moiety that is known for its reactivity and potential applications in drug design.

Anticancer Properties

Recent studies have indicated that compounds with similar boron-containing structures exhibit significant anticancer activity. The presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways.

- Inhibition of Kinases : this compound may inhibit various kinases involved in cancer progression. For example, research has shown that similar compounds can target pyruvate dehydrogenase kinase (PDK), which is implicated in metabolic regulation in cancer cells .

- Cell Cycle Arrest : Preliminary data suggest that this compound can induce cell cycle arrest in cancer cell lines. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with boron-containing compounds. This compound may exhibit neuroprotective effects by:

- Reducing Oxidative Stress : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells .

- Modulating Neurotransmitter Systems : There is potential for interaction with neurotransmitter systems that could lead to improved cognitive function or protection against neurodegeneration.

Case Studies and Research Findings

A thorough investigation into the biological activity of this compound reveals several key findings:

Properties

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSXNHNLBWPXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.